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Abstract
The T cell immunoreceptor with Ig and ITIM domains (TIGIT) and the co-stimulatory receptor

CD226 (also known as DNAM-1) form a critical axis in regulating the adaptive and innate

immune systems.[1] These two receptors, often co-expressed on the surface of T cells and

Natural Killer (NK) cells, compete for the same ligands, primarily CD155 (Poliovirus Receptor,

PVR).[1] While CD226 engagement provides a potent co-stimulatory signal essential for anti-

tumor and anti-viral responses, TIGIT acts as a crucial inhibitory checkpoint, suppressing

immune cell function upon ligand binding.[1][2] This guide provides a detailed overview of the

molecular interactions, competitive dynamics, signaling pathways, and experimental

methodologies relevant to the TIGIT-CD226 axis, offering a technical resource for researchers

in immunology and oncology.

The TIGIT/CD226 Axis: A Molecular Overview
TIGIT and CD226 are type I transmembrane glycoproteins belonging to the immunoglobulin

superfamily.[3] They are key players in a complex network of receptors, including CD96 and

CD112R, that interact with nectin and nectin-like molecules expressed on antigen-presenting

cells (APCs) and tumor cells.[4][5]

TIGIT (T cell immunoreceptor with Ig and ITIM domains): An inhibitory receptor expressed on

activated T cells, regulatory T cells (Tregs), and NK cells.[4][6] Its cytoplasmic tail contains a
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canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail

Tyrosine (ITT)-like motif.[4][7]

CD226 (DNAM-1): A co-stimulatory receptor expressed on T cells, NK cells, monocytes, and

a subset of B cells.[5] It plays a critical role in mediating cytotoxicity and cytokine production.

[3]

CD155 (PVR) and CD112 (Nectin-2): The primary shared ligands for both TIGIT and CD226.

[3][6] These ligands are frequently overexpressed on various tumor cells and APCs,

contributing to immune evasion.[3][8]

The balance of signals transmitted by TIGIT and CD226 is pivotal for determining the functional

outcome of an immune response.[1] Dysregulation of this axis, often characterized by the

upregulation of TIGIT and/or downregulation of CD226 on tumor-infiltrating lymphocytes (TILs),

is a common mechanism of tumor immune escape.[2][9]

Quantitative Data: Competitive Ligand Binding
A central feature of the TIGIT-CD226 axis is the competitive binding for their shared ligand,

CD155. TIGIT exhibits a significantly higher binding affinity for CD155 compared to CD226.[3]

[10] This affinity difference allows TIGIT to effectively outcompete CD226 for ligand binding,

leading to a dominant inhibitory signal even when both receptors are present.[8][11]

Receptor Ligand
Reported Binding Affinity
(Kd)

TIGIT CD155 (PVR) ~1-3 nM[3]

CD226 CD155 (PVR) ~119 nM[3]

TIGIT CD112 (Nectin-2) Weaker than TIGIT-CD155[2]

CD226 CD112 (Nectin-2) Weaker than CD226-CD155

Note: Kd values can vary between studies due to different experimental conditions and

techniques (e.g., Surface Plasmon Resonance).
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TIGIT suppresses immune cell function through several distinct mechanisms, all of which

ultimately dampen the activating signals mediated by CD226 and the T cell receptor (TCR).

Direct Intrinsic Signaling: Upon binding CD155, the ITIM and ITT-like motifs in TIGIT's

cytoplasmic tail become phosphorylated.[4][7] This leads to the recruitment of SH2 domain-

containing phosphatases, such as SHIP-1, which can dephosphorylate key signaling

intermediates in the PI3K and MAPK pathways, thereby inhibiting cell activation.[4]

Ligand Competition: Due to its higher affinity, TIGIT directly blocks CD226 from accessing

CD155, preventing the initiation of co-stimulatory signals.[9][10][11]

Disruption of CD226 Dimerization: TIGIT can interact with CD226 in cis (on the same cell

surface), which disrupts the homodimerization of CD226 required for stable ligand binding

and effective signaling.[10][11][12][13]

Indirect Inhibition via APCs: TIGIT engagement on T cells can induce CD155 on APCs to

trigger the production of immunosuppressive cytokines like IL-10, while decreasing the

production of pro-inflammatory cytokines such as IL-12.[4][9][10]

Signaling Pathways
The opposing functions of TIGIT and CD226 are rooted in their distinct downstream signaling

cascades.

TIGIT and CD226 Signaling at the Immune Synapse
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Caption: Opposing signaling pathways of TIGIT (inhibitory) and CD226 (co-stimulatory).
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Experimental Protocols & Workflows
Studying the TIGIT-CD226 interaction requires a combination of biophysical, biochemical, and

cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and

dissociation rate (kd) of TIGIT and CD226 to their ligands.

Methodology:

Immobilization: Covalently immobilize recombinant human CD155-Fc chimera onto a CM5

sensor chip surface via amine coupling. A reference channel should be prepared by

activating and blocking the surface without protein immobilization.

Analyte Preparation: Prepare serial dilutions of recombinant human TIGIT or CD226

extracellular domains (analyte) in HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M

NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

Binding Measurement: Inject the analyte dilutions over the reference and ligand-immobilized

surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180

seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low

pH solution (e.g., glycine-HCl, pH 2.0).

Data Analysis: Subtract the reference channel sensorgram from the active channel

sensorgram. Fit the resulting data to a 1:1 Langmuir binding model to calculate ka, kd, and

the equilibrium dissociation constant (Kd = kd/ka).

T Cell/NK Cell Co-culture Functional Assay
Objective: To assess the functional consequence of TIGIT engagement or blockade on T cell or

NK cell effector functions (e.g., cytokine production, cytotoxicity).
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Experimental Setup
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Caption: Workflow for a co-culture assay to test TIGIT/CD226 function.

Methodology:

Cell Preparation: Isolate human NK cells or T cells from healthy donor peripheral blood

mononuclear cells (PBMCs) using negative selection kits. Culture a target cell line known to

express high levels of CD155 (e.g., K562).

Co-culture Setup: Plate target cells in a 96-well plate. Add the isolated effector cells (NK or T

cells) at a specified Effector:Target (E:T) ratio (e.g., 10:1).
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Treatment Groups:

Control: Add an isotype control antibody.

TIGIT Blockade: Add a blocking anti-TIGIT monoclonal antibody (e.g., 10 µg/mL).

CD226 Blockade (for mechanism validation): Add a blocking anti-CD226 antibody.

Incubation: Incubate the co-culture for 4-24 hours at 37°C.

Functional Readout (Cytokine Production): After incubation, collect the supernatant and

measure the concentration of IFN-γ or other relevant cytokines using an ELISA kit.

Functional Readout (Cytotoxicity): Measure target cell lysis. For flow cytometry-based

methods, pre-label target cells with a fluorescent dye (e.g., CFSE) and after co-culture, stain

with a viability dye (e.g., 7-AAD). The percentage of dead (7-AAD+) target cells (CFSE+) is

quantified.

Therapeutic Implications
The dominant inhibitory role of TIGIT in the tumor microenvironment makes it a prime target for

cancer immunotherapy.[4][6] Monoclonal antibodies designed to block the TIGIT-CD155

interaction aim to "release the brakes" on the immune system in several ways:

Preventing TIGIT's intrinsic inhibitory signaling.[14]

Allowing the co-stimulatory receptor CD226 to bind CD155, thereby promoting T cell and NK

cell activation.[1][9]

Clinical trials are actively investigating anti-TIGIT antibodies, particularly in combination with

PD-1/PD-L1 blockade, with promising early results in cancers like non-small cell lung cancer.[1]

The rationale is that dual blockade can overcome two distinct mechanisms of immune

suppression, leading to a more robust and durable anti-tumor response.[4]
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Caption: Logical diagram of TIGIT/CD226 competitive binding and therapeutic blockade.

Conclusion
The TIGIT-CD226 axis represents a sophisticated rheostat for tuning immune cell activity. The

higher affinity of the inhibitory TIGIT receptor for the shared ligand CD155 provides a powerful

mechanism to maintain self-tolerance and prevent excessive inflammation. However, this same

mechanism is frequently co-opted by tumors to evade immune destruction. A thorough

understanding of the quantitative biophysics, molecular signaling, and functional outcomes of

this interaction is essential for the continued development of novel immunotherapies aimed at

restoring potent anti-tumor immunity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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